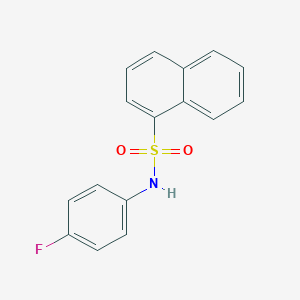
N-(4-fluorophenyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)naphthalene-1-sulfonamide, also known as FN1S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FN1S is a sulfonamide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound possesses unique physicochemical properties, making it a useful tool for various scientific studies.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)naphthalene-1-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. In addition, N-(4-fluorophenyl)naphthalene-1-sulfonamide has been shown to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)naphthalene-1-sulfonamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its physicochemical properties make it a useful tool for various types of studies. However, there are also some limitations to the use of N-(4-fluorophenyl)naphthalene-1-sulfonamide. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-(4-fluorophenyl)naphthalene-1-sulfonamide. One area of interest is the development of new derivatives of the compound with improved biological activity. Another area of research is the investigation of the mechanisms of action of N-(4-fluorophenyl)naphthalene-1-sulfonamide and its derivatives, which could lead to the discovery of new therapeutic targets. Additionally, the use of N-(4-fluorophenyl)naphthalene-1-sulfonamide in materials science applications, such as the development of new sensors or catalysts, is an area of growing interest.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)naphthalene-1-sulfonamide can be achieved through several methods. One of the most common methods involves the reaction of 4-fluoronitrobenzene with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as iron powder to yield N-(4-fluorophenyl)naphthalene-1-sulfonamide. Other methods include the use of different starting materials and reaction conditions.
Scientific Research Applications
N-(4-fluorophenyl)naphthalene-1-sulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
properties
Molecular Formula |
C16H12FNO2S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H12FNO2S/c17-13-8-10-14(11-9-13)18-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H |
InChI Key |
FRLZCANOUYTOIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
![N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
![N-[(4-iodophenyl)sulfonyl]-beta-alanine](/img/structure/B229739.png)
amino]benzoic acid](/img/structure/B229740.png)
![N-[(4-iodophenyl)sulfonyl]phenylalanine](/img/structure/B229741.png)
![N-[(4-iodophenyl)sulfonyl]valine](/img/structure/B229742.png)

![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
homocysteine](/img/structure/B229749.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)